molecular formula C20H21NO5 B2912784 (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 2093993-48-5

(2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

货号: B2912784
CAS 编号: 2093993-48-5
分子量: 355.39
InChI 键: KLEJEVDXSXCTFY-GOSISDBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a chiral, Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The Fmoc group serves as a temporary protecting agent for amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The compound features:

  • Ethoxy group: A C3 substituent (–OCH₂CH₃) that influences hydrophobicity and steric bulk.
  • (2R) stereochemistry: Critical for chiral recognition in peptide synthesis and biological interactions.
  • Propanoic acid backbone: Provides a carboxylic acid terminus for coupling reactions.

This compound is primarily used in peptide synthesis and medicinal chemistry for developing protease-resistant or conformationally constrained peptides.

属性

IUPAC Name

(2R)-3-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-2-25-12-18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEJEVDXSXCTFY-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093993-48-5
Record name (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

作用机制

生物活性

(2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound that serves as a building block in peptide synthesis. Its unique structure, characterized by an ethoxy group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, positions it as a significant player in medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H23NO4C_{19}H_{23}NO_4, with a molecular weight of 341.39 g/mol. The presence of the Fmoc group indicates its utility in protecting amino acids during coupling reactions in peptide synthesis. The stereochemistry of this compound contributes to its reactivity and biological interactions.

Biological Activity

The biological activity of (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is primarily linked to its role in peptide synthesis. Peptides synthesized using this compound can exhibit a range of pharmacological activities, depending on their sequence and structure.

While specific mechanisms of action for this compound are not well-documented, its function as a peptide building block suggests that the resulting peptides may interact with various biological targets, influencing processes such as enzyme inhibition, receptor binding, or modulation of signaling pathways.

Synthesis

The synthesis of (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves several key steps:

  • Protection of Amino Group : The amino group is protected using the Fmoc strategy.
  • Formation of Propanoic Acid Backbone : The ethoxy group is introduced to create the propanoic acid structure.
  • Purification : The final product is purified using chromatography techniques.

This multi-step process allows for the introduction of various functional groups tailored for specific applications in drug design.

Interaction Studies

Interaction studies are crucial for understanding how (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid interacts with biological macromolecules such as proteins and nucleic acids. Techniques employed include:

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics between the compound and target proteins.
  • Nuclear Magnetic Resonance (NMR) : Provides structural insights into the interactions at the molecular level.

These studies help elucidate potential therapeutic pathways and mechanisms by which synthesized peptides may exert their effects.

Comparative Analysis

To highlight the uniqueness of (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, a comparison with similar compounds is presented below:

Compound NameStructureUnique Features
Fmoc-Amino AcidFmoc-Amino AcidDirectly used in peptide synthesis
Ethyl GlycinateEthyl GlycinateSimpler structure for basic peptides
Boc-Amino AcidBoc-Amino AcidDifferent protection strategy affecting reactivity
Acetylated Amino AcidAcetylated Amino AcidVaried solubility and reactivity

The specific combination of functional groups in (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid allows for diverse modifications that can enhance its biological activity.

Case Studies

Recent studies have explored the use of Fmoc-protected amino acids in drug development. For instance, research into azumamides has shown that modifications to β-amino acid scaffolds can significantly alter their inhibitory potency against histone deacetylases (HDACs). These findings underscore the importance of structural nuances in determining biological activity .

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Differences

The following table compares the target compound with key analogs from the evidence:

Compound Substituent at C3 Molecular Formula Molecular Weight Key Applications/Synthesis References
Target : (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid Ethoxy (–OCH₂CH₃) C₂₂H₂₃NO₅ (inferred) ~397.4 (calculated) Peptide synthesis; inferred antiviral/biological activity
(S)-2-...-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 Laboratory chemicals; high purity (99.76%)
(R)-2-...-3-(4-chlorophenyl)propanoic acid 4-Chlorophenyl C₂₄H₂₀ClNO₄ 421.87 Research use; storage stability (2–8°C)
(R)-2-...-3-mercaptopropanoic acid Mercapto (–SH) C₁₈H₁₇NO₄S 351.4 (CAS 135248-89-4) Thiol-mediated conjugation; lab research
(R)-2-...-3-(((allyloxy)carbonyl)amino)propanoic acid Allyloxycarbonyl (–OCO-NH-CH₂CH=CH₂) C₂₂H₂₂N₂O₆ 410.42 Dual-protected diamino acid for peptide engineering
(S)-2-...-3-(tetrazol-5-yl)propanoic acid Tetrazole C₂₀H₁₉N₅O₄ 393.4 β-Catenin/T-cell factor interaction inhibitors
Key Observations:
  • Hydrophobicity : Aryl substituents (e.g., o-tolyl, 4-chlorophenyl) enhance hydrophobicity compared to the ethoxy group, affecting peptide solubility and membrane permeability .
  • Reactivity : The mercapto (–SH) group enables disulfide bond formation, while allyloxycarbonyl allows orthogonal deprotection strategies .
  • Biological Activity : Tetrazole-containing analogs exhibit specific protein-protein interaction inhibition, suggesting the ethoxy variant may target similar pathways with modified selectivity .
Analytical Data:
  • Purity : HPLC purity exceeds 95% for commercial analogs (e.g., 99.76% for o-tolyl derivative) .
  • Spectroscopy : ¹H NMR (e.g., δ 2.60–4.27 ppm for –CH₂–S and Fmoc groups in ) and optical rotation ([α]D = -35.0° in DMF) confirm stereochemistry and structural integrity .

常见问题

Q. What is the standard synthetic route for (2R)-3-ethoxy-2-Fmoc-amino propanoic acid?

The compound is typically synthesized via sequential protection and coupling steps:

  • Step 1 : Introduce the Fmoc group to the amino group of (2R)-2-amino-3-ethoxypropanoic acid using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a basic solvent like dichloromethane (DCM) with DMAP as a catalyst .
  • Step 2 : Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) and confirm stereochemical integrity using chiral HPLC or polarimetry .
  • Validation : Analytical techniques like 1^1H/13^13C NMR and LC-MS are critical to verify purity (>95%) and structural accuracy .

Q. How is the Fmoc group removed during downstream applications?

The Fmoc group is cleaved under mild basic conditions:

  • Reagent : 20% piperidine in DMF (dimethylformamide) for 30 minutes at room temperature .
  • Mechanism : Piperidine deprotonates the carbamate, triggering β-elimination to release CO2_2 and the fluorenylmethyl byproduct.
  • Monitoring : Track deprotection efficiency via UV-vis (301 nm, characteristic Fmoc absorbance) or TLC .

Q. What purification strategies are effective for this compound?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves enantiomeric impurities .
  • Recrystallization : Use ethanol/water mixtures for high-yield recovery (>80%) .
  • Critical Note : Avoid prolonged exposure to acidic conditions to prevent ester hydrolysis (ethoxy group) .

Q. How should the compound be stored to ensure stability?

  • Conditions : Store under inert gas (argon/nitrogen), in airtight containers, at -20°C, and protected from light .
  • Stability Data : Shelf life >12 months under these conditions; degradation products include hydrolyzed ethoxy esters and Fmoc-diketopiperazine byproducts .

Q. How is stereochemical integrity validated during synthesis?

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (85:15) to confirm the (2R) configuration .
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., Fmoc-protected derivatives) to confirm absolute configuration .

Advanced Research Questions

Q. How can coupling efficiency be optimized in peptide synthesis using this building block?

  • Reagent Selection : Use HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) with DIEA (N,N-diisopropylethylamine) in DMF to activate the carboxylic acid, minimizing racemization .
  • Steric Hindrance Mitigation : Pre-activate the carboxylate for 5 minutes before adding the amine nucleophile to enhance coupling yields (>90%) .
  • Monitoring : Use Kaiser tests or LC-MS to detect unreacted amine .

Q. What analytical methods identify and quantify synthetic byproducts?

  • LC-MS/MS : Detect trace impurities like Fmoc-deprotected intermediates (e.g., free amine) or ethoxy-hydrolyzed products .
  • 19^19F NMR : Useful if fluorinated analogs are synthesized (e.g., 3,5-difluorophenyl derivatives) .
  • Contradiction Note : Some studies report diketopiperazine formation during prolonged storage, while others attribute degradation to photooxidation—validate via stress testing (40°C/75% RH for 14 days) .

Q. How can structural analogs be rationally designed for enhanced bioactivity?

  • Substituent Modifications :
Analog Modification Impact
3,5-DifluorophenylIncreased metabolic stabilityEnhanced PDE5 inhibition
Benzyl vs. AllylAltered steric bulkAdjusts binding affinity to chemokine receptors
  • Methodology : Synthesize analogs via Suzuki-Miyaura cross-coupling or reductive amination, followed by Fmoc protection .

Q. What are the challenges in studying degradation pathways?

  • Pathway 1 : Hydrolysis of the ethoxy group under acidic conditions (e.g., TFA during peptide cleavage) forms 3-hydroxypropanoic acid derivatives .
  • Pathway 2 : Photooxidation of the fluorenyl group generates quinone-like byproducts detectable via UV spectroscopy .
  • Mitigation : Use scavengers (e.g., triisopropylsilane) during TFA treatment and conduct reactions under amber light .

Q. How can mechanistic insights into Fmoc deprotection be applied to improve reaction kinetics?

  • Kinetic Studies : Use stopped-flow UV spectroscopy to measure deprotection rates under varying piperidine concentrations .
  • Computational Modeling : Density Functional Theory (DFT) calculations reveal transition states for β-elimination, guiding solvent optimization (e.g., DMF vs. NMP) .
  • Contradiction Resolution : Some protocols recommend 30% piperidine for faster deprotection, but this may increase side reactions (e.g., aspartimide formation)—balance speed with purity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。